molecular formula C7H3N3S2 B1272957 2,1,3-Benzothiadiazol-5-yl isothiocyanate CAS No. 337508-62-0

2,1,3-Benzothiadiazol-5-yl isothiocyanate

Cat. No. B1272957
CAS RN: 337508-62-0
M. Wt: 193.3 g/mol
InChI Key: HHDWFDQYUFKNCO-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-5-yl isothiocyanate is a unique chemical compound with the empirical formula C7H3N3S2 and a molecular weight of 193.25 . It is provided to researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazol-5-yl isothiocyanate can be represented by the SMILES string S=C=Nc1ccc2nsnc2c1 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole (BT) derivatives are pivotal in the development of OLEDs. Their strong electron-withdrawing ability enhances the electronic properties of organic materials, making them suitable for use in OLEDs. The synthesis of various polymers and small molecules with BT derivatives has led to significant advancements in OLED technology .

Organic Solar Cells

BT derivatives serve as important acceptor units in organic solar cells. Their incorporation into the molecular structure improves the photovoltaic properties by enhancing electron transport. This has been a key area of research for developing more efficient solar energy harvesting systems .

Organic Field-Effect Transistors (OFETs)

In OFETs, BT derivatives contribute to the semiconductor layer, improving charge carrier mobility. The electron-withdrawing nature of these compounds allows for better control of the electronic characteristics of OFETs, which is crucial for high-performance devices .

Photoluminescent Compounds

The development of photoluminescent compounds often utilizes BT derivatives due to their luminescent properties. These compounds are used in various applications, including display technologies and bioimaging, where they enable the visualization of biological processes .

Optoelectronic Applications

BT derivatives are employed in a wide range of optoelectronic applications, such as sensors and photovoltaic cells. Their ability to adjust the band gap of conjugated compounds is particularly valuable in designing materials with specific optoelectronic properties .

Electrochromic and Electrofluorochromic Effects

The electrochromic and electrofluorochromic properties of BT derivatives make them suitable for applications that require materials to change color or fluorescence in response to an electric field. This has implications for smart window technologies and display systems .

properties

IUPAC Name

5-isothiocyanato-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S2/c11-4-8-5-1-2-6-7(3-5)10-12-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDWFDQYUFKNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379961
Record name 2,1,3-Benzothiadiazol-5-yl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazol-5-yl isothiocyanate

CAS RN

337508-62-0
Record name 2,1,3-Benzothiadiazol-5-yl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,1,3-Benzothiadiazol-5-yl isothiocyanate
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2,1,3-Benzothiadiazol-5-yl isothiocyanate
Reactant of Route 3
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2,1,3-Benzothiadiazol-5-yl isothiocyanate
Reactant of Route 4
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2,1,3-Benzothiadiazol-5-yl isothiocyanate
Reactant of Route 5
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2,1,3-Benzothiadiazol-5-yl isothiocyanate
Reactant of Route 6
2,1,3-Benzothiadiazol-5-yl isothiocyanate

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